Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate
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Overview
Description
Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate is a complex organic compound with the molecular formula C17H17N3O2. This compound is known for its unique structure, which includes a pyridine ring substituted with various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Functional Groups: The cyano and carboxylate groups are introduced through nitration and esterification reactions, respectively.
Amination: The benzyl(methyl)amino group is introduced via a nucleophilic substitution reaction using benzylamine and methylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzylamine and methylamine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate: Similar structure but lacks the benzyl(methyl)amino group.
Methyl 6-[benzyl(methyl)amino]-2-methylpyridine-3-carboxylate: Similar structure but lacks the cyano group.
Uniqueness
Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate is unique due to the presence of both the benzyl(methyl)amino and cyano groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-15(17(21)22-3)9-14(10-18)16(19-12)20(2)11-13-7-5-4-6-8-13/h4-9H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJOKCNAWOGHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N(C)CC2=CC=CC=C2)C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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